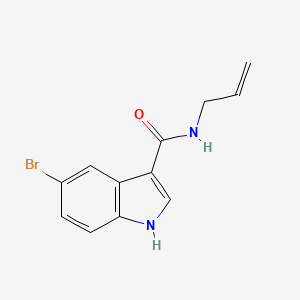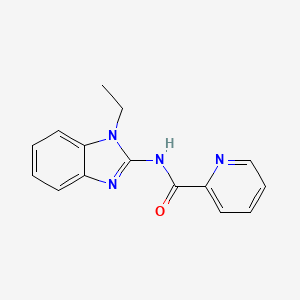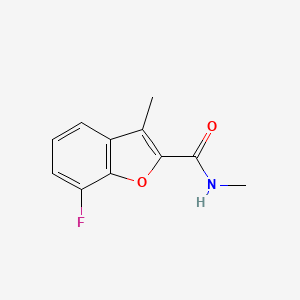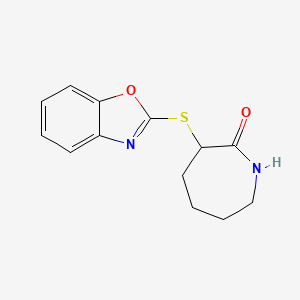
N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has been approved by the US Food and Drug Administration (FDA) since 2003. Memantine is a unique medication that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用機序
Memantine works by blocking the activity of N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide receptors, which are involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the activity of these receptors, Memantine helps to regulate the levels of glutamate in the brain, which can improve cognitive function and delay the progression of Alzheimer's disease.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Additionally, Memantine has been shown to reduce inflammation in the brain, which can also contribute to the development of Alzheimer's disease.
実験室実験の利点と制限
Memantine has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of glutamate in the brain. However, one limitation is that Memantine can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on Memantine. One area of interest is the potential use of Memantine in the treatment of other neurological disorders such as Parkinson's disease and traumatic brain injury. Additionally, there is ongoing research to develop new formulations of Memantine that can be more effective in treating Alzheimer's disease. Finally, there is interest in exploring the use of Memantine in combination with other drugs for the treatment of Alzheimer's disease.
合成法
The synthesis of Memantine involves the reaction of 1-Adamantylamine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-1-adamantanamine, which is then converted to the final product, Memantine, by reaction with ethyl chloroformate and subsequent hydrolysis.
科学的研究の応用
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. Additionally, Memantine has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-4-3-5-16(13(12)2)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSAERJCNVHPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)
![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)

![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)

![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)



![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)